molecular formula C10H11ClF3NO B2982700 6-Trifluoromethyl-chroman-4-ylamine hydrochloride CAS No. 2088960-08-9

6-Trifluoromethyl-chroman-4-ylamine hydrochloride

Cat. No. B2982700
CAS RN: 2088960-08-9
M. Wt: 253.65
InChI Key: WFTUXBCZUUVNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethyl-chroman-4-ylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a derivative of chroman-4-amine, which is a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-chroman-4-ylamine hydrochloride is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various cellular targets. In cancer research, the compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In inflammation research, the compound inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. In microbial research, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
6-Trifluoromethyl-chroman-4-ylamine hydrochloride has been found to exhibit various biochemical and physiological effects in scientific research. In cancer research, the compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. In inflammation research, the compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In microbial research, the compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Trifluoromethyl-chroman-4-ylamine hydrochloride in lab experiments include its diverse pharmacological potential, its ability to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 6-Trifluoromethyl-chroman-4-ylamine hydrochloride include exploring its potential as a therapeutic agent for cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanism of action of the compound and to develop more effective and less toxic derivatives. Additionally, research is needed to explore the potential of this compound in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.

Synthesis Methods

The synthesis of 6-Trifluoromethyl-chroman-4-ylamine hydrochloride involves the reaction of 4-hydroxy-6-trifluoromethylchroman with thionyl chloride and then treatment with ammonia in ethanol. This reaction results in the formation of 6-Trifluoromethyl-chroman-4-ylamine hydrochloride as a white crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

6-Trifluoromethyl-chroman-4-ylamine hydrochloride has been extensively studied for its pharmacological potential in various fields of medicine. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, 6-Trifluoromethyl-chroman-4-ylamine hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In microbial research, 6-Trifluoromethyl-chroman-4-ylamine hydrochloride has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTUXBCZUUVNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.